4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
4-[(Methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one is a chemical compound with a unique structure that includes a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization and subsequent methoxylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(Methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction could produce amines or alcohols .
Scientific Research Applications
4-[(Methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxyiminomethyl)benzonitrile
- Methyl (2E)-2-(chloromethyl)phenylacetate
- (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate
Uniqueness
4-[(Methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific structural features, such as the pyrazolone ring and methoxyimino group.
Biological Activity
4-[(Methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound features a pyrazole ring system substituted with a methoxyimino group and a phenyl moiety, which may contribute to its biological activity. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including:
- Antiviral Activity : Certain pyrazole derivatives have shown efficacy against various viruses, including HIV and herpes simplex virus (HSV).
- Anticancer Properties : Some studies report that pyrazole compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds may possess anti-inflammatory properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance:
- A study demonstrated that a related pyrazole compound exhibited an EC50 value of 0.2 nM against HIV, indicating strong antiviral activity against both wild-type and resistant strains of the virus .
Table 1: Antiviral Efficacy of Pyrazole Derivatives
Compound Name | Virus Targeted | EC50 (nM) | Reference |
---|---|---|---|
Pyrazole A | HIV | 0.2 | |
Pyrazole B | HSV | 69% plaque reduction | |
Pyrazole C | Tobacco Mosaic Virus | 5–28 |
Anticancer Properties
The anticancer activity of pyrazole derivatives has been explored in various cancer cell lines. For example:
- A derivative was found to have IC50 values lower than 1 µM in DLD-1 and HT-29 colon cancer cells, indicating significant antiproliferative effects .
Table 2: Anticancer Activity of Pyrazole Derivatives
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Viral Replication : By interfering with viral enzymes or entry mechanisms.
- Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways.
- Modulation of Inflammatory Pathways : Reducing the expression of pro-inflammatory cytokines.
Case Studies
Several case studies have documented the effectiveness of pyrazole compounds in clinical settings:
- Study on HIV Resistance : A group of researchers evaluated the effectiveness of various pyrazole derivatives against HIV strains with resistance mutations. The results indicated that certain modifications to the pyrazole structure enhanced antiviral potency significantly .
- Cancer Cell Line Studies : In vitro studies on human colon cancer cell lines showed that specific pyrazole derivatives led to reduced cell viability and increased apoptosis rates compared to controls .
Properties
IUPAC Name |
4-(methoxyiminomethyl)-2-methyl-5-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-12(16)10(8-13-17-2)11(14-15)9-6-4-3-5-7-9/h3-8,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXGPERQDYAMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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